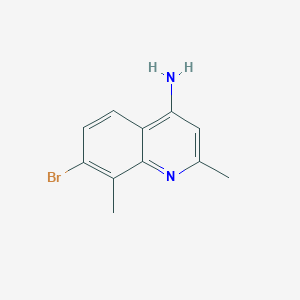

7-Bromo-2,8-dimethylquinolin-4-amine

Description

Historical Development and Significance of Quinoline (B57606) Alkaloids and Synthetic Analogs

The story of quinoline begins with natural products known as alkaloids. researchgate.net One of the most historically significant is Quinine, an alkaloid extracted from the bark of the Cinchona tree. globalresearchonline.netresearchgate.net Its use against malaria dates back centuries, and its isolation by Pelletier and Caventou in 1820 marked a pivotal moment in pharmacology. globalresearchonline.netnih.gov Quinine was the leading treatment for malaria for over a century and remains important for managing severe cases. researchgate.netresearchgate.net

The success of Quinine spurred the development of synthetic quinoline-based drugs. In the 1940s, Chloroquine, a synthetic 4-aminoquinoline (B48711) analog, was introduced and proved invaluable in combating malaria due to its high efficacy and low cost. globalresearchonline.net The discovery of other quinoline derivatives has led to a wide range of therapeutics, including the fluoroquinolone antibiotics (e.g., Ciprofloxacin) and anticancer agents like Camptothecin. nih.gov This historical progression from a natural remedy to a vast library of synthetic analogs underscores the enduring importance of the quinoline core in medicine. nih.gov

Table 1: Key Historical Milestones in Quinoline Development

| Year | Milestone | Significance |

|---|---|---|

| 1630s | Legendary use of Cinchona bark by the Countess of Chinchon to treat malaria. globalresearchonline.net | First documented application of a quinoline-containing natural product for medicinal purposes. |

| 1820 | Isolation of Quinine from Cinchona bark by Pelletier and Caventou. globalresearchonline.netnih.gov | Enabled standardized dosing and spurred chemical investigation into its structure. |

| 1834 | Friedlieb Ferdinand Runge isolates quinoline from coal tar. | Marked the discovery of the basic quinoline heterocyclic structure. |

| 1940s | Introduction of the synthetic 4-aminoquinoline analog, Chloroquine. globalresearchonline.net | Provided a highly effective and widely accessible treatment for malaria for decades. |

| 1960s | Isolation of Camptothecin, a potent anticancer quinoline alkaloid. nih.gov | Opened a new avenue for quinoline derivatives in oncology. |

| 1980s | Development of fluoroquinolones (e.g., Ciprofloxacin). | Established quinolones as a major class of broad-spectrum antibacterial agents. |

Structural Features and Chemical Versatility of the Quinoline Scaffold

Quinoline, with the chemical formula C₉H₇N, is a nitrogen-containing heterocyclic aromatic compound. nih.gov Its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, a system also known as benzo[b]pyridine. researchgate.netnih.gov This fusion of an electron-rich benzene ring and an electron-deficient pyridine ring results in a unique electronic configuration that dictates its chemical reactivity.

The quinoline system is a weak tertiary base that readily forms salts with acids. nih.gov It can undergo both electrophilic and nucleophilic substitution reactions, allowing for functionalization at numerous positions on the rings. nih.gov This chemical versatility is a key reason for its prevalence in drug design. orientjchem.org Classical synthetic methods like the Skraup, Friedländer, and Combes syntheses, along with modern catalytic approaches, provide robust pathways to a diverse array of substituted quinoline derivatives. nih.govtandfonline.commdpi.com

Table 2: Properties and Significance of the Quinoline Scaffold

| Feature | Description | Significance in Research & Development |

|---|---|---|

| Structure | Fused benzene and pyridine rings (benzo[b]pyridine). nih.gov | Provides a rigid, planar, and aromatic core that can interact with biological targets. |

| Reactivity | Undergoes electrophilic substitution (primarily at C5 and C8) and nucleophilic substitution (primarily at C2 and C4). nih.gov | Allows for predictable and versatile functionalization to create diverse chemical libraries. |

| Basicity | The nitrogen atom confers weak basic properties. nih.gov | Influences physicochemical properties like solubility and allows for salt formation. |

| Biological Role | Acts as a "privileged scaffold" found in numerous bioactive compounds. researchgate.net | Serves as a reliable starting point for the design of new therapeutic agents. |

Positioning of 7-Bromo-2,8-dimethylquinolin-4-amine within the Landscape of Substituted Quinolines

While direct and extensive research on this compound is not widely available in public literature, its structure allows for an informed placement within the broader family of quinolines based on established structure-activity relationships (SAR). The molecule's potential can be inferred by dissecting its key structural motifs.

The 4-Aminoquinoline Core: The presence of an amino group at the C4 position is a hallmark of highly effective antimalarial drugs, including Chloroquine and Amodiaquine. globalresearchonline.netacs.org This moiety is crucial for the drug's mechanism of action, which involves accumulating in the parasite's acidic food vacuole and interfering with heme detoxification. acs.orgacs.org Therefore, the 4-amino group immediately positions this compound within a class of molecules with recognized antiplasmodial potential. nih.gov

C7-Bromo Substitution: Halogenation at the C7 position is another critical feature for antimalarial activity. nih.gov Studies have shown that a 7-chloro, 7-bromo, or 7-iodo substituent is associated with activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum. nih.govnih.gov The bromine at C7 in the target molecule aligns perfectly with this established SAR principle for potent antimalarial action. nih.gov Furthermore, brominated quinolines have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology. nih.govresearchgate.net

C2 and C8-Methyl Substitution: The methyl groups at the C2 and C8 positions are likely to modulate the compound's physicochemical properties. Methylation can influence lipophilicity, which affects cell membrane permeability and bioavailability. researchgate.net The C8-methyl group, in particular, can influence the electronic environment of the quinoline nitrogen and the planarity of the ring system, potentially affecting interactions with biological targets. researchgate.netresearchgate.net The C2-methyl group classifies the compound as a quinaldine (B1664567) derivative, a subclass also investigated for various biological activities, including antileishmanial properties. nih.gov

Table 3: Structural Analysis of this compound

| Substituent | Position | Known Significance in Related Quinolines |

|---|---|---|

| Amino Group | C4 | A key pharmacophore for antimalarial activity (e.g., Chloroquine). acs.orgacs.org |

| Bromo Group | C7 | Associated with potent activity against drug-resistant malaria strains and anticancer properties. nih.govnih.govnih.gov |

| Methyl Group | C2 | Defines it as a quinaldine derivative; can modulate bioactivity. nih.gov |

| Methyl Group | C8 | Can influence lipophilicity, steric profile, and metabolic stability. researchgate.netresearchgate.net |

Based on this analysis, this compound is a rationally designed molecule that combines three key structural features known to confer potent biological activity. It represents a specific, yet uncharacterized, point in the vast chemical space of substituted quinolines with high potential for therapeutic relevance.

Rationale for Comprehensive Academic Investigation of this compound

The logical combination of potent pharmacophores within the structure of this compound, coupled with a lack of specific biological data, provides a strong rationale for its comprehensive investigation.

The primary and most significant knowledge gap is the absence of empirical data for this compound. Despite its promising structure, its synthesis, full chemical characterization, and biological activity profile are not extensively documented in accessible scientific literature. Key unanswered questions include:

What is the most efficient and scalable synthetic route to obtain this compound in high purity?

What are its specific activities against panels of malarial parasites, cancer cell lines, bacteria, and other relevant pathogens?

What is its mechanism of action at the molecular level?

What are its pharmacokinetic and metabolic properties?

To address these knowledge gaps, a focused research program is warranted. The principal objectives of such an endeavor should be:

Chemical Synthesis and Characterization: To develop and optimize a robust synthetic pathway for this compound and to fully characterize the compound using modern analytical techniques (e.g., NMR, Mass Spectrometry, X-ray Crystallography).

In Vitro Biological Screening: To perform comprehensive screening of the compound's bioactivity against a diverse range of targets, with an initial focus on P. falciparum strains (both sensitive and resistant) and a panel of human cancer cell lines, based on its structural features.

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a series of analogs by systematically modifying each of the four substituents (4-amino, 7-bromo, 2-methyl, 8-methyl) to elucidate their specific contributions to the observed biological activity.

Mechanistic and Toxicological Studies: For promising activities, to conduct further studies to identify the specific molecular target(s) and pathways involved, and to perform initial cytotoxicity assessments against non-cancerous cell lines to determine selectivity.

A thorough investigation of this compound holds the potential to yield a novel lead compound for drug development and to deepen the understanding of structure-activity relationships within the versatile quinoline class.

Structure

3D Structure

Properties

CAS No. |

1189106-65-7 |

|---|---|

Molecular Formula |

C11H11BrN2 |

Molecular Weight |

251.12 g/mol |

IUPAC Name |

7-bromo-2,8-dimethylquinolin-4-amine |

InChI |

InChI=1S/C11H11BrN2/c1-6-5-10(13)8-3-4-9(12)7(2)11(8)14-6/h3-5H,1-2H3,(H2,13,14) |

InChI Key |

RPICBBJGRCRESN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC(=C(C2=N1)C)Br)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Organic Transformations for 7 Bromo 2,8 Dimethylquinolin 4 Amine

Retrosynthetic Analysis for 7-Bromo-2,8-dimethylquinolin-4-amine

A logical retrosynthetic analysis of this compound suggests several strategic disconnections. The most straightforward approach involves disconnecting the C4-amine bond, a common strategy for functionalizing the quinoline (B57606) core. This leads back to a key intermediate, 7-bromo-4-chloro-2,8-dimethylquinoline . This halo-quinoline is a versatile precursor for introducing the amine functionality via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Further disconnection of the pyridine (B92270) ring of the quinoline system reveals the underlying aniline (B41778) and a three-carbon component. This points toward classical quinoline syntheses. The bond cleavage according to the Conrad-Limpach-Knorr synthesis pathway identifies 3-bromo-2-methylaniline and a β-ketoester, such as ethyl acetoacetate (B1235776), as the primary synthons. This aniline derivative is a crucial building block as it contains the correct substitution pattern (bromo and methyl groups) for the benzene (B151609) portion of the target molecule. These disconnections form the basis for evaluating both conventional and novel synthetic approaches.

Conventional Synthetic Approaches to Quinoline-4-amines and their Adaptability to this compound

Several classical named reactions provide pathways to the quinoline scaffold. Their adaptability to the synthesis of this compound depends on the availability of suitably substituted precursors and the regiochemical control of the cyclization step.

Friedländer Annulation and Modifications

The Friedländer synthesis is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing a reactive α-methylene group, typically catalyzed by acid or base. orgsyn.orgresearchgate.netresearchgate.net For the target molecule, this reaction would require the condensation of 2-amino-4-bromo-3-methylacetophenone with acetone.

The reaction would proceed via an initial aldol-type condensation or Schiff base formation, followed by cyclodehydration to form the desired quinoline ring directly. orgsyn.org While this method offers a direct route to the fully substituted quinoline core, its primary limitation is the accessibility of the required 2-aminoaryl ketone precursor, which is not commercially common and would necessitate a separate, multi-step synthesis.

Conrad-Limpach-Knorr Synthesis and Variants

The Conrad-Limpach-Knorr synthesis involves the reaction of an aniline with a β-ketoester. nih.govnih.gov This method is highly adaptable for the synthesis of the this compound core structure. The reaction between 3-bromo-2-methylaniline and ethyl acetoacetate would proceed in two stages. The initial condensation at lower temperatures forms an enamine or β-aminoacrylate. Subsequent thermal cyclization at high temperatures (~250 °C), often in an inert, high-boiling solvent like mineral oil, effects an electrocyclic ring closure to yield 7-bromo-2,8-dimethylquinolin-4-ol (which exists in tautomeric equilibrium with 7-bromo-2,8-dimethylquinolin-4(1H)-one). nih.govasianpubs.org

This quinolin-4-ol intermediate is not the final product but is a crucial precursor. To arrive at the target 4-aminoquinoline (B48711), the 4-hydroxyl group must be converted into a better leaving group, typically a chloride, which can then be displaced by an amine. This multi-step sequence (Conrad-Limpach synthesis → chlorination → amination) is often more practical than the Friedländer approach due to the greater availability of the aniline starting material. nih.gov

Skraup and Doebner-Miller Syntheses and their Relevance

The Skraup and the related Doebner-Miller reactions synthesize quinolines from anilines. The Skraup reaction uses glycerol, sulfuric acid, and an oxidizing agent, while the Doebner-Miller reaction uses α,β-unsaturated aldehydes or ketones. nih.govnih.gov To synthesize the target compound, 3-bromo-2-methylaniline would be reacted with an α,β-unsaturated carbonyl compound such as crotonaldehyde (but-2-enal).

The reaction mechanism involves the 1,4-conjugate addition of the aniline to the unsaturated carbonyl compound, followed by acid-catalyzed cyclization and oxidation to form the aromatic quinoline ring. nih.gov A significant challenge with this method is controlling the regioselectivity of the cyclization, as the substituted aniline can potentially lead to the formation of isomeric products. Furthermore, the reactions are often conducted under harsh acidic conditions and high temperatures, which can be incompatible with certain functional groups and may lead to lower yields.

Pfitzinger Reaction and its Application to Substituted Quinolines

The Pfitzinger reaction constructs quinoline-4-carboxylic acids from the condensation of an isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgwikipedia.org To adapt this reaction for the target molecule's framework, one would need 6-bromo-7-methylisatin as the starting material, which can be prepared by the direct bromination of 7-methylisatin. This substituted isatin would then be reacted with acetone.

The reaction proceeds by the base-catalyzed hydrolysis of the isatin's amide bond, followed by condensation with the carbonyl compound (acetone) to form an enamine, which then cyclizes and dehydrates to yield 7-bromo-2,8-dimethylquinoline-4-carboxylic acid . wikipedia.org This approach does not directly yield the desired 4-amino product. It would require an additional decarboxylation step to remove the carboxylic acid group at the 4-position, followed by a separate process to introduce the amine functionality, making this a less efficient and more circuitous route.

Table 1: Comparison of Conventional Synthetic Approaches and Required Precursors

| Synthetic Method | Required Precursors for Target Molecule | Intermediate Product | Key Advantages/Disadvantages |

|---|

| Friedländer Annulation | 2-Amino-4-bromo-3-methylacetophenone + Acetone | Directly forms the quinoline ring | Advantage: Direct route. Disadvantage: Complex aryl ketone precursor is not readily available. | | Conrad-Limpach-Knorr | 3-Bromo-2-methylaniline + Ethyl acetoacetate | 7-Bromo-2,8-dimethylquinolin-4-ol | Advantage: Readily available starting materials. Disadvantage: Requires subsequent steps (chlorination, amination). | | Skraup/Doebner-Miller | 3-Bromo-2-methylaniline + Crotonaldehyde | 7-Bromo-2,8-dimethylquinoline | Advantage: Uses simple building blocks. Disadvantage: Harsh conditions, potential for regioisomeric byproducts. | | Pfitzinger Reaction | 6-Bromo-7-methylisatin + Acetone | 7-Bromo-2,8-dimethylquinoline-4-carboxylic acid | Advantage: Builds complexity from isatins. Disadvantage: Indirect route requiring decarboxylation and amination. |

Chemical Reactivity and Derivatization Strategies of 7 Bromo 2,8 Dimethylquinolin 4 Amine

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring of 7-Bromo-2,8-dimethylquinolin-4-amine

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In these reactions, an electrophile replaces a hydrogen atom on the aromatic system. The regioselectivity of EAS on the this compound ring is governed by the combined electronic effects of its substituents.

The 4-amino group is a powerful activating group and an ortho, para-director. The 2-methyl and 8-methyl groups are also activating and ortho, para-directing. Conversely, the 7-bromo substituent is a deactivating group but also directs incoming electrophiles to its ortho and para positions. The quinoline nitrogen itself is deactivating towards electrophilic attack, particularly in the pyridine (B92270) ring (positions 2, 3, and 4).

Given these competing influences:

The strong activation by the 4-amino group primarily directs electrophiles to the ortho positions, which are C5 and C3.

The C5 position is further activated by the 8-methyl group.

The C3 position is part of the pyridine ring, which is generally less reactive towards EAS than the benzene (B151609) ring.

The C6 position is ortho to the 7-bromo group and meta to the 4-amino group.

Therefore, electrophilic attack is most likely to occur at the C5 position, driven by the strong directing effect of the 4-amino group. Common EAS reactions like nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃) would be expected to yield the 5-substituted derivative as the major product. The reaction proceeds through a two-step mechanism involving the initial attack of the aromatic π-system on the electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Bromo- and Amino-Substituents of this compound

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups to activate the aromatic ring for attack by a nucleophile. In this compound, the benzene portion of the ring lacks significant activation by such groups. The amino and methyl groups are electron-donating, which further disfavors the SNAr mechanism at the C7 position. Consequently, direct displacement of the bromo substituent by common nucleophiles (e.g., alkoxides, amines) under standard SNAr conditions is challenging.

However, under harsh conditions or via alternative mechanisms such as the benzyne (B1209423) intermediate, substitution could potentially be achieved. For instance, reaction with a very strong base like sodium amide could lead to elimination of HBr and subsequent addition of the nucleophile. youtube.com

The 4-amino group is generally not a good leaving group for nucleophilic substitution. While diazotization followed by substitution (Sandmeyer reaction) is a classic method for replacing an amino group, the conditions required might be incompatible with the other functional groups on the molecule.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Functionalization at the Bromo Position of this compound

The bromine atom at the C7 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. nih.govmdpi.com This method tolerates a wide variety of functional groups and allows for the introduction of diverse aryl, heteroaryl, alkyl, or alkenyl substituents at the C7 position. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like K₂CO₃ or Cs₂CO₃. mdpi.comresearchgate.net

Sonogashira Coupling: To introduce an alkyne functionality, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction couples the bromo-quinoline with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine. wikipedia.orglibretexts.orgscirp.org This method is highly efficient for creating sp²-sp carbon-carbon bonds. scirp.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.org It is a versatile method for synthesizing more complex aniline (B41778) derivatives. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, tBuXPhos), and a strong base such as sodium tert-butoxide (NaOtBu). rsc.orgnih.govresearchgate.net This allows for the introduction of a wide range of amino groups at the C7 position, replacing the bromine atom.

| Reaction | Coupling Partner | Typical Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 7-Aryl-2,8-dimethylquinolin-4-amine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 7-Alkynyl-2,8-dimethylquinolin-4-amine |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃ / XPhos | NaOtBu | N⁷-Substituted-2,8-dimethylquinoline-4,7-diamine |

Modification of the Amino Group of this compound (e.g., Alkylation, Acylation, Mannich Reactions)

The primary amino group at the C4 position is nucleophilic and serves as a key site for derivatization.

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides. This transformation is often used to introduce a variety of functional groups or as a protecting strategy for the amine.

Alkylation: Direct alkylation of the 4-amino group can be achieved using alkyl halides. However, this reaction can sometimes be difficult to control, potentially leading to over-alkylation to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN), offers a more controlled method for synthesizing secondary and tertiary amines.

Mannich Reactions: As a primary amine, this compound can participate in Mannich-type reactions. This involves condensation with a non-enolizable aldehyde (like formaldehyde) and an active hydrogen compound, although variations involving the amine as the active hydrogen component are also possible, leading to more complex structures.

Exploration of this compound as a Synthetic Precursor for Polycyclic Systems

The multiple functional groups on this compound make it an attractive starting material for the synthesis of more complex, fused polycyclic systems. The general strategy involves introducing a new functional group via one of the reactions described above, followed by an intramolecular cyclization reaction.

For example, a Sonogashira coupling could be used to install a terminal alkyne at the C7 position. libretexts.org A subsequent intramolecular reaction, such as a hydroamination or a cyclization onto an adjacent position, could forge a new heterocyclic ring fused to the quinoline core. Similarly, a Suzuki coupling could introduce an aryl group bearing an ortho-functional group (e.g., a carboxylic acid or an amine). An intramolecular condensation or cyclization reaction could then be used to construct an additional fused ring, leading to complex polycyclic aromatic or heteroaromatic systems. These strategies are valuable for creating novel molecular architectures for various applications in materials science and drug discovery.

Investigation of Biological Activity and Molecular Mechanistic Pathways of 7 Bromo 2,8 Dimethylquinolin 4 Amine

In Vitro Evaluation of Cellular Antiproliferative Effects of 7-Bromo-2,8-dimethylquinolin-4-amine in Various Cell Lines

There is no available data on the antiproliferative effects of this compound against any cancer cell lines.

Mechanistic Studies on Cell Cycle Modulation

No studies have been published investigating the impact of this compound on cell cycle progression.

Induction of Apoptotic or Necrotic Pathways by this compound

The potential for this compound to induce programmed cell death (apoptosis) or necrosis has not been reported in the scientific literature.

Exploration of Antimicrobial Modulating Activities of this compound against Bacterial and Fungal Strains In Vitro

There is no information available regarding the antimicrobial or antifungal properties of this compound. While the broader class of quinoline (B57606) derivatives has been investigated for such activities, no specific data exists for this compound.

Inhibition of Essential Microbial Enzymes and Pathways (e.g., DNA gyrase, Lanosterol 14α-demethylase)

No research has been conducted to determine if this compound can inhibit key microbial enzymes such as DNA gyrase or Lanosterol 14α-demethylase.

Assessment of Potential Anti-Inflammatory Modulating Properties of this compound

The potential anti-inflammatory effects of this compound have not been evaluated in any published studies.

Investigation of Other Enzyme Inhibition Profiles and Receptor Interactions of this compound

There is no available data concerning the interaction of this compound with any other enzymes or biological receptors.

Structure-Mechanism Relationship Studies for this compound's Biological Effects

The specific biological activities and mechanistic pathways of this compound are not extensively detailed in currently available research. However, by examining related quinoline and quinazoline (B50416) structures, we can infer potential areas of investigation and understand the significance of its structural components. The quinoline scaffold is a "privileged scaffold" in medicinal chemistry, known for a wide range of pharmacological properties including antimalarial, antibacterial, and anticancer activities. The specific substitutions on the quinoline ring play a crucial role in determining the compound's biological effects.

The structure of this compound features several key components that are likely to influence its biological activity: the quinoline core, a bromine atom at the 7-position, methyl groups at the 2- and 8-positions, and an amine group at the 4-position.

Influence of the Quinoline Core:

The quinoline ring system is a fundamental heterocyclic aromatic structure found in many biologically active compounds. Its planar nature allows it to intercalate into DNA or bind to the active sites of enzymes, which is a common mechanism for the biological activity of many quinoline derivatives.

Impact of Substituents on Biological Activity:

7-Bromo Substitution: The presence of a halogen, such as bromine, at the 7-position of the quinoline ring is a common feature in many bioactive molecules. For instance, studies on 7-substituted 4-aminoquinolines have shown that 7-bromo derivatives can exhibit potent antiplasmodial activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov The bromine atom is an electron-withdrawing group, which can influence the electronic properties of the entire molecule, affecting its binding affinity to biological targets.

4-Amino Group: The amino group at the 4-position is crucial for the activity of many well-known antimalarial drugs like chloroquine. This group can participate in hydrogen bonding and other interactions within the binding pockets of target proteins.

2- and 8-Methyl Groups: The methyl groups at the 2- and 8-positions can have several effects. They can influence the molecule's solubility, lipophilicity, and steric profile. These properties are critical for how the compound is absorbed, distributed, metabolized, and excreted in a biological system. Furthermore, these methyl groups can provide additional hydrophobic interactions with target proteins, potentially enhancing binding affinity.

Potential Mechanisms of Action:

Based on the activities of structurally similar compounds, potential mechanisms of action for this compound could include:

Inhibition of DNA Gyrase: Some quinoline derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.

Kinase Inhibition: The quinoline scaffold is present in many kinase inhibitors. By binding to the ATP-binding site of kinases, these compounds can modulate cellular signaling pathways, which is a key strategy in cancer therapy.

Antimalarial Activity: As seen with other 4-aminoquinolines, the compound could interfere with heme detoxification in the malaria parasite, a critical process for its survival.

To elucidate the specific structure-mechanism relationship for this compound, further research is necessary. This would involve synthesizing a series of analogs with modifications at each key position and evaluating their biological activity. For example, replacing the bromine at the 7-position with other halogens or electron-donating groups, or altering the substituents at the 2-, 4-, and 8-positions, would provide valuable data.

Below is a hypothetical data table illustrating the type of information that would be generated from such structure-activity relationship (SAR) studies. Please note that this data is for illustrative purposes only and is not based on experimental results for this compound.

Table 1: Hypothetical Structure-Activity Relationship Data for Analogs of this compound

| Compound ID | R1 (Position 7) | R2 (Position 2) | R3 (Position 8) | R4 (Position 4) | Biological Activity (IC50, µM) |

| Target Compound | Br | CH₃ | CH₃ | NH₂ | [Data Not Available] |

| Analog 1 | Cl | CH₃ | CH₃ | NH₂ | [Hypothetical Value] |

| Analog 2 | I | CH₃ | CH₃ | NH₂ | [Hypothetical Value] |

| Analog 3 | Br | H | CH₃ | NH₂ | [Hypothetical Value] |

| Analog 4 | Br | CH₃ | H | NH₂ | [Hypothetical Value] |

| Analog 5 | Br | CH₃ | CH₃ | N(CH₃)₂ | [Hypothetical Value] |

Advanced Spectroscopic and Analytical Characterization Techniques for 7 Bromo 2,8 Dimethylquinolin 4 Amine and Its Analogs

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragment Analysis of 7-Bromo-2,8-dimethylquinolin-4-amine

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₁₁BrN₂), HRMS would provide the exact mass of the molecular ion, which can be compared to the theoretically calculated mass to confirm its elemental formula. The presence of the bromine atom would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by approximately 2 Da.

Fragment analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would offer insights into the compound's structure. Common fragmentation pathways for quinoline (B57606) derivatives involve the loss of substituents and cleavage of the quinoline ring system. For this compound, expected fragmentation could include the loss of a methyl radical (CH₃), the amino group (NH₂), or the bromine atom (Br).

Table 1: Predicted HRMS Data for this compound

| Formula | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for the complete assignment of all proton (¹H) and carbon (¹³C) signals of this compound.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the aromatic protons on the quinoline ring, the protons of the two methyl groups, and the protons of the amine group. The chemical shifts and coupling constants of the aromatic protons would be particularly informative for confirming the substitution pattern.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, etc.). Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | 110 - 150 |

| C-CH₃ | 2.0 - 3.0 | 15 - 25 |

| NH₂ | Broad, variable | - |

2D NMR experiments are essential for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY) would reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the same spin system, such as the aromatic protons on the quinoline ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbons attached to protons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons, which is useful for conformational analysis and for confirming the relative positions of substituents.

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography provides the most definitive structural information for a compound in the solid state. By diffracting X-rays through a single crystal of this compound, it would be possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions. A crystal structure of a related compound, 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has been reported, showcasing the utility of this technique for confirming the substitution pattern on the quinoline ring. researchgate.net

Table 3: Representative Crystallographic Data for a Substituted Quinoline Analog

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4134(5) |

| b (Å) | 9.5365(6) |

| c (Å) | 9.6154(7) |

| α (°) | 90 |

| β (°) | 83.130(2) |

| γ (°) | 90 |

Data for 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds. For this compound, FT-IR and Raman spectroscopy would be used to identify key functional groups such as the N-H stretches of the amine group, C-H stretches of the aromatic and methyl groups, C=C and C=N stretches of the quinoline ring, and the C-Br stretch. The combination of both techniques provides complementary information, as some vibrational modes may be more active in either IR or Raman.

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C/C=N Stretch (ring) | 1400 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands arising from π-π* transitions within the quinoline aromatic system. The position and intensity of these bands are influenced by the substituents on the quinoline ring. For quinoline and its derivatives, absorption maxima are typically observed in the UV region. researchgate.net

Table 5: Expected UV-Vis Absorption Maxima for a Quinoline Derivative

| Solvent | λmax (nm) |

|---|---|

| Ethanol | ~230, ~280, ~320 |

| Cyclohexane | ~225, ~275, ~315 |

General expected ranges for quinoline derivatives. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 7 Bromo 2,8 Dimethylquinolin 4 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure, Stability, and Reactivity of 7-Bromo-2,8-dimethylquinolin-4-amine

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate different electrostatic potential values, with red typically representing electron-rich, negative potential regions (prone to electrophilic attack) and blue representing electron-poor, positive potential regions (prone to nucleophilic attack). An MEP map for this compound would be invaluable for predicting its intermolecular interaction patterns and identifying sites for potential hydrogen bonding.

Molecular Docking Simulations to Predict Ligand-Target Interactions of this compound with Biological Macromolecules

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a large biological macromolecule, typically a protein or enzyme. The simulation places the ligand into the binding site of a target protein and calculates a "docking score," which estimates the binding affinity. This method helps to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Such studies could suggest potential therapeutic targets for this compound.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Free Energy Calculations of this compound

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic model of the biological environment by allowing atoms to move and vibrate. These simulations are used to assess the stability of the predicted binding pose and to calculate a more accurate binding free energy, offering a deeper understanding of the interaction's strength and nature.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of derivatives of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. This approach is instrumental in guiding the design of more potent and selective compounds by identifying the key molecular features (descriptors) that influence activity.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These models can predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. For this compound, predicting its ADME profile early in the research process would be crucial for evaluating its potential as a drug candidate, helping to identify possible liabilities before committing to extensive laboratory testing.

Future computational research is required to generate the specific data needed to fully characterize this compound according to these established modeling techniques.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations for 7 Bromo 2,8 Dimethylquinolin 4 Amine Analogs

Impact of Substituent Modifications at Positions 2, 4, and 8 on the Quinoline (B57606) Core

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline core. Modifications at positions 2, 4, and 8 are particularly critical in defining the molecule's interaction with biological targets.

For the 4-aminoquinoline (B48711) scaffold, the amino group at the C-4 position is a crucial feature. The basicity of the nitrogen atoms in the quinoline ring and the side chain can be modulated by substituents, which in turn affects biological activity. The length of a carbon si youtube.comde chain at the N-4 position is also essential, with an optimal length of two to five carbons often cited for antimalarial activity. Furthermore, the introduc youtube.comtion of an aromatic ring into this side chain can lead to compounds with reduced toxicity.

At the C-2 position, the pharmacy180.com introduction of aryl or heteroaryl groups has been explored, leading to the synthesis of various N,N-disubstituted, N-monosubstituted, and unsubstituted 2-(aryl or heteroaryl)quinolin-4-amines. Some of these derivatives nih.gov have demonstrated notable anti-HIV-1 activity. The nature of the substit nih.govuent at C-2 can significantly alter the electronic and steric profile of the molecule, thereby influencing its binding affinity to target proteins.

Substitutions at the C-8 position of the quinoline ring are particularly sensitive. In the context of 4-aminoquinolines with antimalarial properties, any substitution at the C-8 position has been shown to abolish the activity of the compound. For instance, the additio youtube.comn of a methyl group at C-8 eliminates antimalarial effects. This suggests that the C- pharmacy180.com8 position is likely involved in a critical interaction with the biological target, and any steric or electronic alteration at this site is detrimental to its activity. In contrast, for other quinoline-based compounds, such as those designed as multifunctional agents for Alzheimer's therapy, an 8-hydroxy or 8-amino group can serve as a key metal-chelating and peripheral anionic site (PAS)-binding moiety.

Table 1: Effect o mdpi.comf Substitutions at Key Positions on Quinoline Core Activity This table is interactive. You can sort and filter the data.

| Position | Type of Substituent | Impact on Biological Activity | Reference |

|---|---|---|---|

| 2 | Aryl/Heteroaryl | Can confer anti-HIV-1 activity. | |

| 4 | Amino Group | Ess nih.govential for activity; side chain length and nature are critical. | |

| 4 | Dialkylaminoalkyl youtube.comyoutube.com side chain | Optimal for antimalarial activity. | |

| 8 | Methyl Group | Ab pharmacy180.comolishes antimalarial activity in 4-aminoquinolines. | |

| 8 | Hydroxy/Amino Gro youtube.compharmacy180.comup | Can act as a metal-chelating and PAS-binding moiety in other scaffolds. |

Influence ofmdpi.comthe Bromo-Substituent on Electronic Properties and Reactivity

The presence of a bromine atom at the 7-position of the quinoline ring significantly influences the electronic properties and chemical reactivity of the molecule. Halogens, being electron-withdrawing groups, pull electron density away from the aromatic ring system. This deactivation of the biosynce.comring affects its susceptibility to electrophilic aromatic substitution.

Specifically, an electron-withdrawing group at the C-7 position has been shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the alkyl side chain of 4-aminoquinolines. This decrease in basicity youtube.com can be beneficial for biological activity. The 7-chloro group is con youtube.comsidered optimal for antimalarial activity as it increases the basicity of the ring structure and inhibits hemozoin formation. While this specific infor youtube.commation pertains to chlorine, the similar electron-withdrawing nature of bromine suggests a comparable influence on the electronic environment of the quinoline core.

The bromo-substituent also serves as a versatile handle for further synthetic modifications. The carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of functional groups. This reactivity is crucia l for the systematic derivatization of the 7-bromoquinoline (B152726) scaffold to explore structure-activity relationships further. For instance, polybromoquinolines are valuable synthetic intermediates because the different reactivities of the bromine atoms provide opportunities for the selective construction of other functionalized quinolines.

Role of the Dimrsc.orgethyl-Substituents on Steric and Electronic Effects

Electronic Effects: Methyl groups are weak electron-donating groups. They push electron densit biosynce.comy into the quinoline ring, which can influence the ring's reactivity and the basicity of the nitrogen atoms. The methyl group at the 2-position can increase the nucleophilicity of the pyridine (B92270) ring, while the methyl group at the 8-position can influence the electronic environment of the benzenoid ring.

Steric Effects: The methyl group at the 8-position introduces significant steric hindrance. This can have a profound impact on the molecule's conformation and its ability to interact with planar biological targets. In the context of 4-aminoquinolines, a methyl group at position 8 has been shown to abolish antimalarial activity, likely due to this steric hindrance. This suggests that the sp pharmacy180.comace around the 8-position is critical for binding to the target. The methyl group at the 2-position also contributes to the steric bulk of the molecule, which can influence its binding orientation and selectivity for different biological targets.

Systematic Derivatization and Assessment of Resulting Biological Activities and Physico-Chemical Properties

The systematic derivatization of the 7-Bromo-2,8-dimethylquinolin-4-amine scaffold is a key strategy for exploring its therapeutic potential and understanding its structure-activity relationships. The presence of the bromo group and the amino group provides two reactive sites for modification.

Derivatization can be achieved through various synthetic methodologies. The bromine atom at the 7-position can be utilized in palladium-catalyzed cross-coupling reactions to introduce a variety of substituents. The amino group at the 4- position can be acylated, alkylated, or used as a point of attachment for different side chains.

The resulting analogs wo nih.govuld then be subjected to a battery of biological assays to assess their activity against various targets. For instance, given the prevalence of quinoline scaffolds in antimalarial and anticancer research, these would be logical starting points for screening. The physico-chemical prop nih.govresearchgate.neterties of the newly synthesized compounds, such as solubility, lipophilicity (logP), and pKa, would also be determined. These properties are crucial for understanding the drug-like characteristics of the molecules and for interpreting the biological data.

A quantitative structure-activity relationship (QSAR) analysis can then be performed to correlate the observed biological activities with the structural and physico-chemical properties of the derivatives. This can help in identify nih.goving the key molecular features responsible for the desired biological effect and in guiding the design of more potent and selective compounds.

Table 2: Potential Derivatization Strategies and Assessments This table is interactive. You can sort and filter the data.

| Modification Site | Reaction Type | Potential New Substituents | Biological Assessment | Physico-Chemical Assessment |

|---|---|---|---|---|

| 7-Bromo | Suzuki Coupling | Aryl, Heteroaryl groups | Anticancer, Antimalarial, etc. | Solubility, logP, pKa |

| 7-Bromo | Sonogashira Coupling | Alkynyl groups | Antiviral, Kinase inhibition | Melting point, Stability |

| 4-Amino | Acylation | Amides | Enzyme inhibition assays | Spectroscopic analysis |

| 4-Amino | Alkylation | Substituted alkyl chains | Receptor binding assays | Chromatographic behavior |

Development of Pharmacophore Models Based on this compound Scaffold

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the 7-Bromo-2,8-dimet nih.govhylquinolin-4-amine scaffold, a pharmacophore model can be developed to guide the design of new, potentially more active analogs.

Computational software can then be used to generate and validate pharmacophore hypotheses. The best model is selecte nih.govd based on its ability to distinguish between active and inactive compounds. This validated pharmacophore can then be used to screen large virtual databases of chemical compounds to identify new molecules that fit the model and are therefore likely to be active. This in-silico screening nih.govapproach can significantly accelerate the discovery of new lead compounds. Furthermore, 3D-QSAR mode nih.govls like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can be developed based on the quinoline scaffold to provide more detailed insights into the structure-activity relationships.

Table 3: Potentia researchgate.netmdpi.coml Pharmacophoric Features of the this compound Scaffold This table is interactive. You can sort and filter the data.

| Feature | Potential Origin in Scaffold | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Acceptor | Quinoline ring nitrogen | Interaction with donor groups on the target protein. |

| Hydrogen Bond Donor | 4-amino group | Interaction with acceptor groups on the target protein. |

| Aromatic Ring | Quinoline core | Pi-pi stacking or hydrophobic interactions. |

| Hydrophobic Feature | Dimethyl groups, Bromo-substituent | Binding to hydrophobic pockets in the target protein. |

Potential Research Applications and Future Directions for 7 Bromo 2,8 Dimethylquinolin 4 Amine

Design and Synthesis of Novel Chemical Probes Utilizing the 7-Bromo-2,8-dimethylquinolin-4-amine Scaffold

The development of chemical probes is essential for dissecting complex biological processes. The this compound scaffold is an excellent starting point for creating such tools due to its inherent reactivity and "privileged scaffold" status, common in many biologically active compounds. The bromine atom at the 7-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, while the amino group at the 4-position can be readily functionalized through methods like acylation and alkylation.

These reactive sites allow for the covalent attachment of various functional moieties to create sophisticated chemical probes. For instance, fluorophores could be introduced to visualize the molecule's localization within cells, biotin (B1667282) tags could be added for affinity purification of target proteins, and photo-cross-linkers could be incorporated to permanently label binding partners upon irradiation. The synthesis of such probes would enable researchers to investigate the mechanism of action, identify biological targets, and better understand the cellular pathways modulated by this class of compounds.

Table 1: Potential Synthetic Transformations for Probe Development

| Reaction Type | Reagent/Catalyst Example | Functional Moiety Introduced | Purpose in Chemical Probe |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | Fluorescent tags (e.g., Dansyl, NBD) | Cellular imaging, fluorescence polarization assays |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Biotin, Linker arms | Affinity purification, target identification |

| Sonogashira Coupling | Terminal alkyne, Cu(I)/Pd catalyst | Click-chemistry handle (e.g., alkyne) | Bio-orthogonal labeling |

| Acylation | Acyl chloride (e.g., Biotin-NHS ester) | Affinity tags | Protein pull-down experiments |

| Sulfonamide Formation | Sulfonyl chloride | Pharmacophore modification | Structure-activity relationship studies |

Integration of this compound into Multi-Target Ligand Design Strategies

Complex multifactorial diseases often require therapeutic strategies that modulate multiple biological targets simultaneously. nih.govspringernature.com The design of single chemical entities that can intentionally interact with two or more targets, known as multi-target ligands, is a promising approach to improve therapeutic outcomes and overcome challenges associated with polypharmacy. nih.gov Quinoline (B57606) and its related heterocyclic systems are considered excellent scaffolds for the development of such agents. nih.gov

The this compound framework offers distinct and chemically orthogonal sites for modification, making it an ideal candidate for multi-target ligand design. A rational design strategy could involve leveraging the C-Br bond and the C-N bond to introduce different pharmacophores, each responsible for binding to a distinct biological target. For example, a moiety known to interact with a specific kinase could be installed at the 7-position via a Suzuki coupling, while the 4-amino group could be derivatized with a pharmacophore that targets a G-protein coupled receptor. This approach allows for the fusion of key recognition elements from different ligands into a single, cohesive molecule, potentially leading to synergistic biological effects. nih.gov

Exploration of this compound in Materials Science (e.g., Optoelectronic Applications, Fluorescence)

The application of quinoline derivatives is not limited to biology and medicine; they also hold significant promise in materials science. The electronic properties of the this compound scaffold suggest its potential use in optoelectronic devices. The structure inherently contains an electron-donating amino group and an electron-accepting quinoline ring system, forming a classic donor-π-acceptor (D-π-A) architecture. mdpi.com This arrangement is known to facilitate intramolecular charge transfer (ICT), a phenomenon crucial for many optical and electronic applications. mdpi.comresearchgate.net

Compounds with strong ICT characteristics often exhibit pronounced solvatochromism, where their absorption and fluorescence properties change significantly with the polarity of their environment. researchgate.net Research on analogous D-π-A compounds has shown that an increase in solvent polarity can cause a large bathochromic (red) shift in fluorescence emission. mdpi.comresearchgate.net This sensitivity to the local environment makes this compound and its derivatives potential candidates for use as environmental sensors, polarity probes, and color-tunable materials in organic light-emitting diodes (OLEDs). researchgate.net The bromine and methyl groups on the scaffold further allow for fine-tuning of the electronic energy levels and optical band gap, enabling the rational design of materials with specific desired properties. mdpi.com

Table 2: Solvatochromic Properties of an Analogous Donor-π-Acceptor Compound (2-Br-3-NH₂BA) Data illustrates the principle of solvatochromism; specific values for this compound would require experimental validation.

| Solvent | Polarity Index | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| Hexane | 0.009 | 450 | 508 | 58 |

| Toluene | 0.099 | 462 | 535 | 73 |

| Chloroform | 0.259 | 470 | 565 | 95 |

| Ethyl Acetate | 0.228 | 460 | 570 | 110 |

| Acetonitrile | 0.460 | 462 | 610 | 148 |

| Ethanol | 0.654 | 465 | 615 | 150 |

| Methanol | 0.762 | 463 | 620 | 157 |

| DMF | 0.386 | 475 | 623 | 148 |

Data adapted from a study on 2-bromo-3-aminobenzo[de]anthracene-7-one. mdpi.com

Advanced Delivery Systems for this compound in Biological Research

To effectively study the biological activity of this compound and its derivatives in cellular and in vivo models, efficient delivery to the target site is crucial. Like many heterocyclic compounds, quinolines can face challenges such as poor aqueous solubility and non-specific distribution, which can limit their research applications. Advanced delivery systems offer a strategy to overcome these limitations.

Future research could focus on encapsulating this compound within various nanocarriers. These systems can improve the compound's solubility, protect it from premature degradation, and enhance its bioavailability. Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the compound to specific cell types or tissues, thereby increasing its efficacy and reducing potential off-target effects in a research setting.

Table 3: Potential Advanced Delivery Systems

| Delivery System | Core Components | Potential Advantages for Biological Research |

| Liposomes | Phospholipid bilayers | Encapsulation of both hydrophilic and hydrophobic compounds, biocompatibility. |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Controlled and sustained release, surface functionalization for targeting. |

| Micelles | Amphiphilic block copolymers | High drug-loading capacity for poorly soluble compounds, small size for tissue penetration. |

| Dendrimers | Highly branched, monodisperse macromolecules | Precise control over size and surface chemistry, multivalency for targeting. |

Conclusion

Summary of Key Academic Findings on 7-Bromo-2,8-dimethylquinolin-4-amine

A thorough review of scientific databases and academic journals reveals a lack of specific research focused on this compound. As such, there are no key academic findings to summarize for this compound. Research on analogous structures, such as other bromo- and dimethyl-substituted quinolamines, exists, but a direct extrapolation of their properties to the target compound would be speculative and scientifically unsound without dedicated experimental validation.

Outlook for Future Scholarly Investigations and Translational Research Avenues

Given the absence of foundational research, the future scholarly investigation of this compound represents a completely unexplored area. Initial research would need to focus on the fundamental aspects of its chemistry.

Potential avenues for future investigation could include:

Synthesis and Characterization: The primary step would be the development and optimization of a synthetic route to produce this compound. Following a successful synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and understand its chemical properties.

Exploration of Biological Activity: Once the compound is synthesized and characterized, it could be screened for a wide range of biological activities. Given the known pharmacological properties of other quinoline (B57606) derivatives, it could be a candidate for evaluation in areas such as antimicrobial, antiviral, or anticancer research.

Materials Science Applications: The specific substitution pattern might impart interesting photophysical or electronic properties. Investigations into its potential use in organic electronics or as a chemical sensor could be a viable research direction.

Until such foundational studies are undertaken and published, the scientific community's understanding of this compound will remain negligible. The compound currently stands as a blank slate, awaiting the attention of researchers to uncover its potential contributions to science.

Q & A

Q. What are the recommended synthetic routes for 7-Bromo-2,8-dimethylquinolin-4-amine, and how do reaction conditions influence yield?

The synthesis of brominated quinoline derivatives typically involves nucleophilic substitution or Buchwald-Hartwig amination. For example, a related compound, (8-Bromo-quinolin-2-ylmethyl)-methylamine, was synthesized using THF as a solvent and methylamine (40% aqueous solution), achieving a 96% yield after column chromatography (MeOH:DCM 1:99) . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., THF, NMP) enhance reactivity in amination reactions .

- Temperature : Room temperature or mild heating (30–50°C) minimizes side reactions .

- Purification : Silica gel chromatography with gradients of MeOH/DCM effectively isolates the product .

Q. How can researchers confirm the structural identity and purity of this compound?

Characterization relies on:

- 1H/13C NMR : Aromatic protons in quinoline derivatives appear between δ 7.2–9.1 ppm, with methyl groups near δ 2.4–2.6 ppm .

- LCMS/HPLC : Purity >95% is achievable via reverse-phase chromatography; expected [M+H]+ for C11H12BrN2 is 267.0 (Br79) and 269.0 (Br81) .

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. What solvents are optimal for handling this compound in biological assays?

The compound’s aqueous solubility is likely limited due to its hydrophobic quinoline core. Preclinical studies on analogs recommend:

- DMSO stock solutions : Use ≤10% DMSO in aqueous buffers to avoid cytotoxicity .

- Co-solvents : Ethanol or PEG-400 (20–30%) improve solubility for in vitro assays .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be methodologically resolved?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

Q. What strategies enhance target binding affinity in structure-activity relationship (SAR) studies?

Modifications to the quinoline core and substituents can optimize interactions:

- Bromine positioning : Bromine at C7 (vs. C6) may improve steric complementarity in kinase binding pockets, as seen in analogs like 6-bromo-N-(4-substituted-phenyl)quinolin-4-amine inhibitors .

- Methyl group effects : 2,8-Dimethyl groups increase rigidity, potentially enhancing binding entropy .

Q. How can low yields in palladium-catalyzed cross-coupling reactions involving this compound be addressed?

Common pitfalls and solutions:

- Catalyst selection : Use Pd(OAc)2 with Xantphos for Buchwald-Hartwig amination, which tolerates electron-deficient quinolines .

- Protecting groups : Temporary protection of the amine (e.g., Boc) prevents side reactions during coupling .

- Purification : Employ flash chromatography with NH-silica to remove Pd residues .

Q. What analytical methods detect decomposition products under long-term storage?

Stability studies should include:

- Accelerated degradation : Heat samples at 40–60°C for 48 hours and monitor via HPLC .

- Mass spectrometry : Identify hydrolyzed or oxidized products (e.g., loss of Br or methyl groups) .

- 1H NMR : Track shifts in aromatic protons to detect structural changes .

Q. How should control experiments be designed for pharmacological mechanism studies?

For target validation:

- Negative controls : Use structurally similar but inactive analogs (e.g., 7-chloro derivatives) to isolate bromine-specific effects .

- Knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., kinases) confirms on/off-target activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.